molecular formula C18H15B B1294497 Triphenylborane CAS No. 960-71-4

Triphenylborane

Cat. No.: B1294497
CAS No.: 960-71-4
M. Wt: 242.1 g/mol
InChI Key: MXSVLWZRHLXFKH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Triphenylborane (BPh3) primarily targets organic substrates in various chemical reactions . It acts as a Lewis acid, interacting with these substrates to facilitate transformations .

Mode of Action

This compound interacts with its targets through Lewis acid-base interactions . It can activate certain compounds, facilitating nucleophilic attacks and leading to various transformations . For instance, it can catalyze the copolymerization of epoxides with CO2, isocyanate, and organic anhydrides .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the frustrated Lewis pair (FLP) mediated cleavage of hydrogen and hydrogenation catalysis . It also catalyzes reductive N-methylations and C-methylations with CO2 and silane, leading to value-added organic products . Furthermore, it is involved in cycloadditions and insertion reactions .

Result of Action

The action of this compound results in various organic transformations. For instance, it can facilitate the formation of polycarbonate copolymers and controlled diblock copolymers, as well as alternating polyurethanes . It can also lead to the production of value-added organic products through reductive N-methylations and C-methylations .

Action Environment

The action of this compound can be influenced by environmental factors. It is both air and moisture sensitive, slowly forming benzene and triphenylboroxine . It is soluble in aromatic solvents , which can affect its reactivity and stability. Its use in industrial applications, such as the hydrocyanation of butadiene to adiponitrile, a nylon intermediate , also suggests that it can operate effectively in various chemical environments.

Preparation Methods

Triphenylborane was first synthesized in 1922. The most common synthetic route involves the reaction of boron trifluoride diethyl etherate with phenylmagnesium bromide (a Grignard reagent) . The reaction is as follows: [ \text{BF}_3 \cdot \text{O(C}_2\text{H}_5\text{)}_2 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + 3 \text{MgBrF} + \text{(C}_2\text{H}_5\text{)}_2\text{O} ]

Another method involves the thermal decomposition of trimethylammonium tetraphenylborate: [ \text{[B(C}_6\text{H}_5\text{)}_4\text{][NH(CH}_3\text{)}_3] \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + \text{N(CH}_3\text{)}_3 + \text{C}_6\text{H}_6 ]

Industrial production of this compound is typically carried out by reacting sodium metal, a haloaromatic (such as chlorobenzene), and a secondary alkyl borate ester .

Chemical Reactions Analysis

Triphenylborane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, boron trifluoride, and various amines. Major products formed from these reactions include benzene, triphenylboroxine, and various triarylborane amine complexes .

Comparison with Similar Compounds

Triphenylborane is similar to other triarylboranes, such as tris(pentafluorophenyl)borane and triphenylmethyl cation. it is a weaker Lewis acid compared to tris(pentafluorophenyl)borane due to the absence of electronegative fluorine atoms . Other similar compounds include boron trifluoride and boron trichloride, which are also used as Lewis acids in various chemical reactions .

Similar Compounds

  • Tris(pentafluorophenyl)borane
  • Triphenylmethyl cation
  • Boron trifluoride
  • Boron trichloride

This compound’s unique properties, such as its moderate Lewis acidity and ability to form stable complexes, make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

triphenylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MXSVLWZRHLXFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C18H15B
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DSSTOX Substance ID

DTXSID6027345
Record name Triphenylborane
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Molecular Weight

242.1 g/mol
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Physical Description

Liquid, White crystalline solid; [Reference #1] Off-white odorless crystals; [Alfa Aesar MSDS]
Record name Borane, triphenyl-
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Vapor Pressure

0.0000119 [mmHg]
Record name Triphenylborane
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CAS No.

960-71-4
Record name Triphenylborane
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Record name Borane, triphenyl-
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Record name TRIPHENYLBORANE
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Synthesis routes and methods I

Procedure details

In the case of the tetramethylammonium methyl triphenyl borate, concretely, its production is performed by reacting phenyl bromide with magnesium in diethyl ether to prepare a Grignard reagent, dripping it in a solution of boron trifluoride diethyl etherate in diethyl ether, and then stirring for several hours to obtain triphenylborane, followed by addition of methyllithium without isolating triphenylborane to convert it to lithium methyl triphenyl borate and by addition of tetramethylammonium bromide to effect ion exchange to obtain tetramethylammonium methyl triphenyl borate.
Name
tetramethylammonium methyl triphenyl borate
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Grignard reagent
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Synthesis routes and methods II

Procedure details

The apparatus employed consisted of a 500 ml four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel and reflux condenser with suitable provisions to maintain a nitrogen atmosphere over the reactants. Approximately 3.8 grams of sodium dispersion (particle size 1-5μ) were premixed with 40 ml of cyclohexane and 2 ml of benzene and charged to the flask. The contents of the flask were then heated to 80° C. A solution containing 9.0 grams of chlorobenzene and 4.7 grams of isopropyl orthoborate in 45 ml of cyclohexane was then added to the flask over a period of 60 minutes while the temperature of the contents were maintained at 80° C. After addition of the chlorobenzene and isopropyl orthoborate the contents of the flask were permitted to cool slowly at room temperature following which 60 ml of water were introduced into the flask. The resultant aqueous and organic phases were removed from the flask and separated. The aqueous phase which contained the sodium salt of triphenylborane was charged to a standard laboratory distillation column where the alcohol was removed by azeotropic distillation at 70°-100° C. over a period of 2 hours. The tails from the distillation were titrated at room temperature with 2.10N hydrochloric acid to a pH of 7.2 whereupon triphenylborane precipitated. The resultant slurry was filtered. The white filter cake was washed with water and vacuum dried to obtain 5.17 grams of triphenylborane (85.4% yield).
Quantity
3.8 g
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2 mL
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40 mL
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9 g
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4.7 g
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45 mL
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60 mL
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Yield
85.4%

Synthesis routes and methods III

Procedure details

0.25 g of the product from c) was dissolved almost completely in 5 ml of methanol. 0.45 g of sodium cyanotriphenylborate was added. The mixture was stirred at room temperature for 17 h, during which the product gradually became crystalline. This product was filtered off with suction and washed with 25 ml of methanol, 25 ml of water and again with 25 ml of methanol. Drying gave 0.15 g (59% of theory) of a pale grey powder of the formula (LXXIV) with X−=NC—B(C6H5)3−.
[Compound]
Name
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0.25 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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